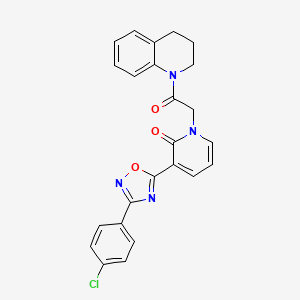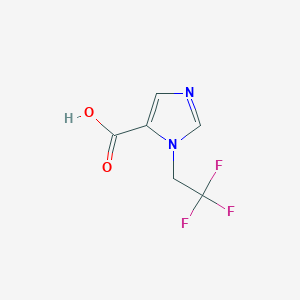
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazole, which is a heterocyclic compound. The “1-(2,2,2-trifluoroethyl)” part suggests that a trifluoroethyl group is attached to the first carbon of the imidazole ring . The “5-carboxylic acid” part indicates that a carboxylic acid group is attached to the fifth carbon of the imidazole ring .
Molecular Structure Analysis
The molecular structure would likely consist of an imidazole ring with a trifluoroethyl group attached to one carbon and a carboxylic acid group attached to another carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoroethyl group and the electron-donating carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s lipophilicity, while the carboxylic acid group could allow it to form hydrogen bonds .Applications De Recherche Scientifique
- Trifluoroethyl ester formation : 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid can be used to synthesize trifluoroethyl esters. For example, reaction with trifluoromethanesulfonate (triflate) leads to the formation of 2,2,2-trifluoroethyl trifluoromethanesulfonate, which finds applications in organic synthesis .
- Fatty acid ester synthesis : The compound can react with fatty acids to yield 2,2,2-trifluoroethyl fatty acid esters, which have potential applications in lipid chemistry and bioconjugation .
- Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) : Microwave-assisted synthesis of cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates can be achieved using BTFEP. This method is efficient and operates under non-inert and additive-free conditions .
- Trifluoroethylation of indoles : A metal-free, C3-selective trifluoroethylation of indoles can be accomplished using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate. This reaction proceeds under mild conditions and exhibits high functional group tolerance .
Organic Synthesis and Chemical Reactions
Phosphonate Synthesis
C–H Functionalization
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-3-10-1-4(11)5(12)13/h1,3H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCDOWQTBIADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
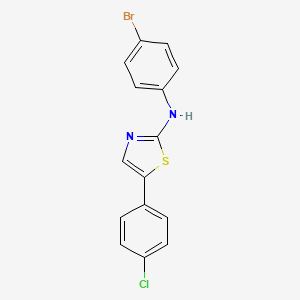

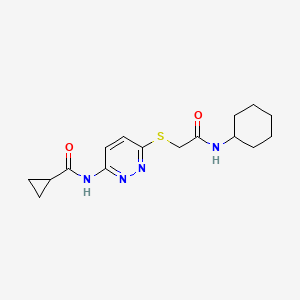


![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)

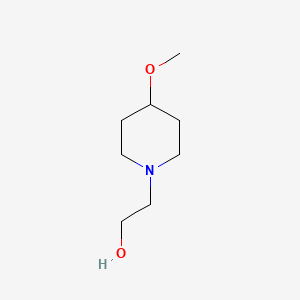
![2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid](/img/structure/B2800743.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2800744.png)
![7-acetyl-2-((3-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2800745.png)
![tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2800749.png)
